molecular formula C20H22N4O3 B11226653 N-(furan-2-ylmethyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide

N-(furan-2-ylmethyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B11226653
M. Wt: 366.4 g/mol
InChI Key: QOJXFWHWKUCSLD-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-1-(3-METHOXYQUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-1-(3-METHOXYQUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Quinoxaline Ring Formation: The quinoxaline ring is often synthesized by the condensation of o-phenylenediamine with α-dicarbonyl compounds.

    Piperidine Ring Formation: The piperidine ring can be formed through the hydrogenation of pyridine derivatives.

    Coupling Reactions: The final step involves coupling the furan, quinoxaline, and piperidine rings through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-1-(3-METHOXYQUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoxaline ring can be reduced to tetrahydroquinoxaline using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, DCC (Dicyclohexylcarbodiimide).

Major Products

    Oxidation Products: Furanones.

    Reduction Products: Tetrahydroquinoxaline derivatives.

    Substitution Products: Piperidine derivatives with various substituents.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-1-(3-METHOXYQUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-1-(3-METHOXYQUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(FURAN-2-YLMETHYL)-1H-INDOLE-3-CARBOXAMIDE: Shares the furan ring but has an indole ring instead of a quinoxaline ring.

    N-(FURAN-2-YLMETHYL)-1H-QUINOLINE-3-CARBOXAMIDE: Similar structure but with a quinoline ring.

Uniqueness

N-[(FURAN-2-YL)METHYL]-1-(3-METHOXYQUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of the furan, quinoxaline, and piperidine rings, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H22N4O3/c1-26-20-18(22-16-6-2-3-7-17(16)23-20)24-10-8-14(9-11-24)19(25)21-13-15-5-4-12-27-15/h2-7,12,14H,8-11,13H2,1H3,(H,21,25)

InChI Key

QOJXFWHWKUCSLD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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